

An In-depth Technical Guide to the Physicochemical Properties of Lactonamycin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactonamycin is a naturally occurring antibiotic with potent antimicrobial and antitumor properties.[1][2] First isolated from the culture broth of Streptomyces rishiriensis MJ773-88K4, this complex molecule has garnered significant interest within the scientific community due to its unique structural features and promising biological activities.[1] This technical guide provides a comprehensive overview of the core physico-chemical properties of **Lactonamycin**, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action. All quantitative data is presented in structured tables for ease of reference and comparison.

Physico-chemical Properties

The physico-chemical characteristics of **Lactonamycin** are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. These properties have been elucidated through a combination of spectroscopic and analytical techniques.

Table 1: Core Physico-chemical Properties of Lactonamycin



Property	Value	Reference
Appearance	Yellow powder	INVALID-LINK
Molecular Formula	C28H27NO12	INVALID-LINK
Molecular Weight	569.51 g/mol	INVALID-LINK
Melting Point	198-202 °C (decomposition)	INVALID-LINK
Optical Rotation	[α]D ²⁵ +120° (c 0.1, CHCl ₃)	INVALID-LINK

Table 2: Solubility Profile of Lactonamycin

Solvent	Solubility	Reference
Chloroform	Soluble	INVALID-LINK
Methanol	Soluble	INVALID-LINK
Ethyl acetate	Soluble	INVALID-LINK
Acetone	Soluble	INVALID-LINK
Water	Insoluble	INVALID-LINK
n-Hexane	Insoluble	INVALID-LINK

Table 3: Spectroscopic Data for Lactonamycin

Spectroscopic Technique	Wavelength (λmax) / Chemical Shift (δ)	Reference
UV-Vis (in Methanol)	238 nm (ε 32,000), 265 nm (ε 18,000), 390 nm (ε 5,000)	INVALID-LINK
¹H NMR (500 MHz, CDCl₃)	See detailed assignments in referenced literature.	INVALID-LINK
¹³ C NMR (125 MHz, CDCl ₃)	See detailed assignments in referenced literature.	INVALID-LINK

Experimental Protocols



The determination of the physico-chemical properties of **Lactonamycin** involves a series of standardized analytical procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

Methodology: The melting point of Lactonamycin was determined using a Yanagimoto
micromelting point apparatus. A small amount of the purified yellow powder was placed in a
capillary tube and heated at a controlled rate. The temperature range over which the
substance melted with decomposition was recorded.

Measurement of Optical Rotation

 Methodology: The optical rotation of Lactonamycin was measured using a Perkin-Elmer 241 polarimeter. A solution of Lactonamycin was prepared in chloroform at a concentration of 0.1 g/100 mL. The measurement was performed at 25°C using the sodium D line (589 nm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Methodology: The UV-Vis absorption spectrum of Lactonamycin was recorded on a Hitachi
U-3200 spectrophotometer. A dilute solution of Lactonamycin was prepared in methanol.
The absorbance was measured over a wavelength range of 200-600 nm, and the
wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε)
values were determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Methodology: ¹H and ¹³C NMR spectra were obtained using a JEOL ALPHA-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

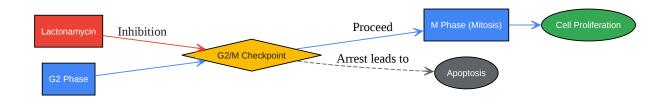
Mechanism of Action and Signaling Pathways

Lactonamycin exhibits both antibacterial and antitumor activities. While the precise molecular mechanisms are still under investigation, current evidence suggests distinct modes of action for each.



Antitumor Activity: Cell Cycle Arrest

A related compound, **Lactonamycin** Z, has been shown to inhibit the proliferation of human gastric adenocarcinoma (HMO2) cells by inducing cell cycle arrest at the G2/M phase.[3] This suggests that **Lactonamycin** may interfere with the cellular machinery responsible for mitotic entry and progression. A plausible mechanism involves the disruption of key regulatory proteins of the cell cycle.

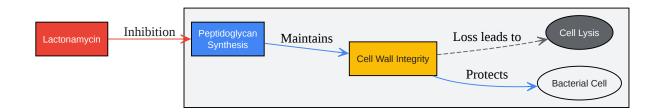


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Caption: Proposed mechanism of **Lactonamycin**-induced G2/M cell cycle arrest.

Antibacterial Activity: A Putative Mechanism

The specific antibacterial target of **Lactonamycin** has not been definitively identified. However, many natural product antibiotics with complex polyketide structures are known to interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Given its potent activity against Gram-positive bacteria, including MRSA and VRE, a plausible hypothesis is the inhibition of a key enzyme involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.



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Caption: Hypothetical antibacterial mechanism of **Lactonamycin** via inhibition of cell wall synthesis.

Conclusion

Lactonamycin remains a molecule of significant interest for drug discovery and development. Its well-defined physico-chemical properties provide a solid foundation for formulation and medicinal chemistry efforts. Further elucidation of its precise molecular targets and signaling pathways will be crucial in realizing its full therapeutic potential as both an antibacterial and an anticancer agent. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this promising natural product.

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